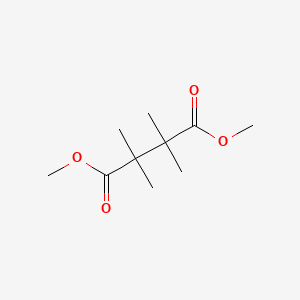![molecular formula C14H24O4 B3048539 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester CAS No. 173481-20-4](/img/structure/B3048539.png)
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester
概要
説明
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is a chemical compound with the molecular formula C14H24O4. It is an ester derivative of 2-propenoic acid, commonly known as acrylic acid. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester can be synthesized through the esterification of 2-propenoic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-propenoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems.
Medicine: Explored for its role in the development of medical adhesives and coatings.
Industry: Utilized in the production of paints, coatings, and adhesives due to its excellent film-forming properties.
作用機序
The mechanism of action of 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester involves its ability to undergo polymerization reactions. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-ethylhexyl ester: Another ester derivative of 2-propenoic acid, commonly used in similar applications.
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: A similar compound with a methoxyphenyl group, used in sunscreen formulations.
Uniqueness
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form flexible and durable polymers makes it particularly valuable in industrial applications.
特性
IUPAC Name |
2-ethylhexyl 3-prop-2-enoyloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKBNSBIIBIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619594 | |
| Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173481-20-4 | |
| Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)




